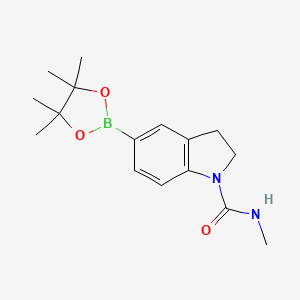

![molecular formula C13H18N2O3 B1445589 tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate CAS No. 1421065-63-5](/img/structure/B1445589.png)

tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

Overview

Description

Typically, a description of a chemical compound includes its IUPAC name, other names (if any), and its structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, chemical stability, and reactivity.Scientific Research Applications

Synthesis and Structural Studies

The chemical synthesis process of tert-butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate and its derivatives has been a focus of various studies. For instance, Lancelot, Ladurée, and Robba (1985) described the synthesis of related compounds using 3-amino pyridine and 3-amino pyrazine as starting materials, which are then converted into pyrrolyl derivatives (Lancelot, Ladurée, & Robba, 1985).

Kandalkar et al. (2013) extended the scope of this methodology by synthesizing tert-butyl carboxylate-substituted amino-pyridine, -pyridazine, and -pyrazine, highlighting the efficiency of one-pot amination of carboxylate-substituted nitrogen-containing heteroaryl chlorides via Staudinger reaction (Kandalkar et al., 2013).

The green synthesis of tert-butyl 2-amino-4-aryl-7,8-dihydro-5-oxo-4H-pyrano-(3,2-c)pyridine-6(5H)-carboxylate derivatives in ionic liquids is also reported, demonstrating an environmentally friendly approach (张梅梅 et al., 2013).

Biological Evaluation and Activity

Doležal et al. (2006) conducted a study on substituted pyrazinecarboxamides, involving tert-butyl pyrazine-2-carboxylic acid derivatives, to evaluate their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).

Additionally, Zong and Thummel (2005) reported the use of related compounds in water oxidation processes, with the synthesis of complexes featuring 4-tert-butyl-2,6-di(1',8'-naphthyrid-2'-yl)pyridine (Zong & Thummel, 2005).

Advanced Material Synthesis

Richter et al. (2009) synthesized tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, showcasing the potential of similar compounds in material science, particularly in the development of new heterocyclic systems (Richter et al., 2009).

The development of new conformationally constrained peptidomimetic derivatives, such as benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester, also highlights the relevance of these compounds in medicinal chemistry and drug design (Gloanec et al., 2002).

Safety And Hazards

This involves studying the potential hazards associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.

Future Directions

This involves predicting or suggesting future areas of study or applications of the compound based on its properties and activities.

properties

IUPAC Name |

tert-butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)14-7-8-15-10(9-14)5-4-6-11(15)16/h4-6H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRUTWVIVPTCKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=CC=CC2=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1445527.png)